5-(Mesityldithio)-1-methyl-1H-tetraazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Mesityldithio)-1-methyl-1H-tetraazole is a heterocyclic compound that features a tetraazole ring substituted with a mesityldithio group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Mesityldithio)-1-methyl-1H-tetraazole typically involves the reaction of mesityl chloride with sodium azide in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the tetraazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Mesityldithio)-1-methyl-1H-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the mesityldithio group to thiols or other reduced forms.
Substitution: The tetraazole ring can participate in nucleophilic substitution reactions, where the mesityldithio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted tetraazole derivatives.
Scientific Research Applications
5-(Mesityldithio)-1-methyl-1H-tetraazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-(Mesityldithio)-1-methyl-1H-tetraazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The mesityldithio group can form covalent bonds with thiol groups in proteins, potentially altering their function. The tetraazole ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(Phenylthio)-1-methyl-1H-tetraazole
- 5-(Benzylthio)-1-methyl-1H-tetraazole
- 5-(Tert-butylthio)-1-methyl-1H-tetraazole
Uniqueness
5-(Mesityldithio)-1-methyl-1H-tetraazole is unique due to the presence of the mesityldithio group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, which may have different substituents on the tetraazole ring, leading to variations in reactivity and biological activity.
Properties
CAS No. |
52065-83-5 |
---|---|
Molecular Formula |
C11H14N4S2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-methyl-5-[(2,4,6-trimethylphenyl)disulfanyl]tetrazole |
InChI |
InChI=1S/C11H14N4S2/c1-7-5-8(2)10(9(3)6-7)16-17-11-12-13-14-15(11)4/h5-6H,1-4H3 |
InChI Key |
ZTRCDXYYHICQGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)SSC2=NN=NN2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.